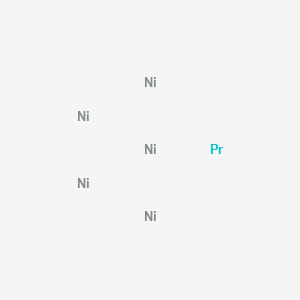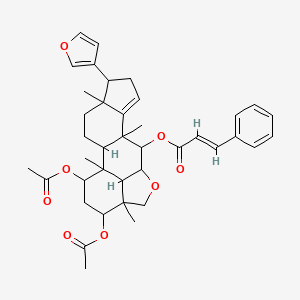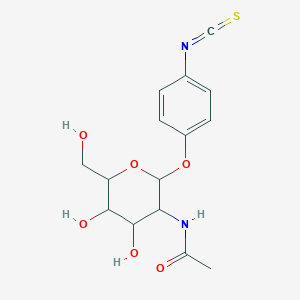
Agn-PC-0cwaq3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0cwaq3 is a chemical compound with the molecular formula C15H18N2O6S . It contains a total of 42 atoms, including 18 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The preparation of Agn-PC-0cwaq3 involves several synthetic routes and reaction conditions. One common method is the wet chemical method , which involves the use of a prefabricated template with quantities of pores to pattern the nanowires . Another method is the electrochemical method , which uses an electrochemical cell to deposit the compound onto a substrate . The polyol method is also used, which involves the reduction of metal salts in a polyol solvent . These methods are employed in both laboratory and industrial settings to produce this compound with high purity and yield.
Analyse Chemischer Reaktionen
Agn-PC-0cwaq3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides and sulfones , while reduction reactions may yield thiols and sulfides .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0cwaq3 has a wide range of scientific research applications. In chemistry , it is used as a precursor for the synthesis of other compounds and as a catalyst in various reactions . In biology , it is studied for its potential antimicrobial and antiviral properties . In medicine , it is being investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases . In industry , it is used in the production of nanomaterials and as a component in electronic devices .
Wirkmechanismus
The mechanism of action of Agn-PC-0cwaq3 involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects . The compound’s structure allows it to bind to these targets with high affinity, resulting in potent and specific actions . The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0cwaq3 can be compared with other similar compounds, such as AGN-PC-0CUK9P . While both compounds share some structural similarities, this compound is unique in its specific arrangement of atoms and functional groups . This uniqueness gives it distinct properties and applications compared to other compounds . Other similar compounds include AGN-201904 and AGN-PC-0CUK9P , which have different molecular structures and properties .
Eigenschaften
CAS-Nummer |
20581-43-5 |
|---|---|
Molekularformel |
C15H18N2O6S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-isothiocyanatophenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H18N2O6S/c1-8(19)17-12-14(21)13(20)11(6-18)23-15(12)22-10-4-2-9(3-5-10)16-7-24/h2-5,11-15,18,20-21H,6H2,1H3,(H,17,19) |
InChI-Schlüssel |
HJZSQYSGYXWFQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N=C=S)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


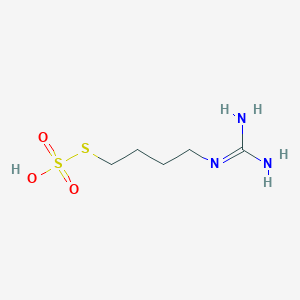
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)

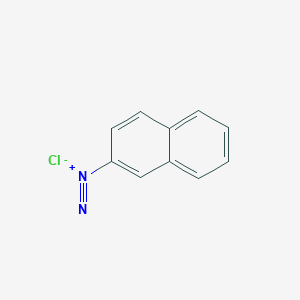
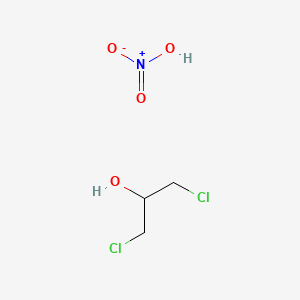
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
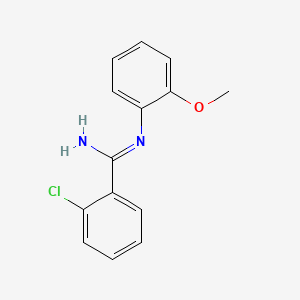
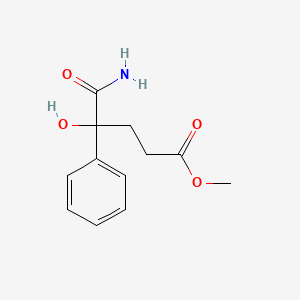

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)
